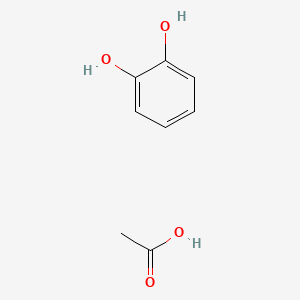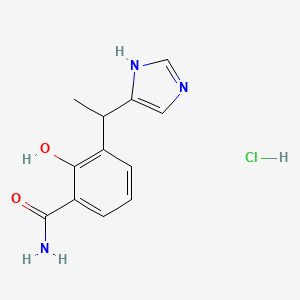
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride is a chemical compound with the following structure:
C9H12N4OCl
It contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole is known for its diverse chemical and biological properties. It serves as a core component in various natural products, including histidine, purine, histamine, and DNA-based structures .
Vorbereitungsmethoden
The synthetic routes for Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride involve the following steps:
-
Imidazole Synthesis: : Imidazole can be synthesized through various methods, such as the Debus-Radziszewski reaction or the Knorr synthesis. These methods typically involve cyclization of an aldehyde or ketone with ammonia or primary amines.
-
Benzamide Derivation: : Benzamide is prepared by acylating benzoyl chloride with ammonia or an amine. The reaction occurs under mild conditions and yields the desired benzamide.
-
Hydroxylation: : The hydroxy group is introduced using appropriate reagents, such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the monohydrochloride salt.
Analyse Chemischer Reaktionen
Benzamide, 2-hydroxy-3-(1-(1H-imidazol-4-yl)ethyl)-, monohydrochloride can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the imidazole ring may yield a secondary amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.
Chemistry: As a building block for drug development.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action remains context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzamide derivatives differ from other imidazole-containing compounds due to their unique substituents and functional groups. Similar compounds include clemizole, etonitazene, and astemizole .
Eigenschaften
CAS-Nummer |
127170-75-6 |
|---|---|
Molekularformel |
C12H14ClN3O2 |
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
2-hydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7(10-5-14-6-15-10)8-3-2-4-9(11(8)16)12(13)17;/h2-7,16H,1H3,(H2,13,17)(H,14,15);1H |
InChI-Schlüssel |
GFKLCFADQUYTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)C(=O)N)O)C2=CN=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


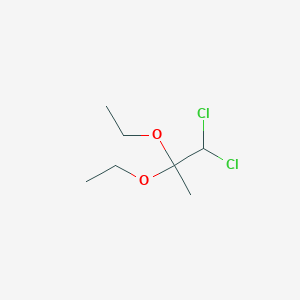

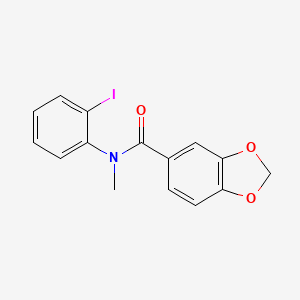

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
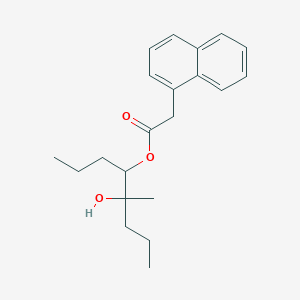

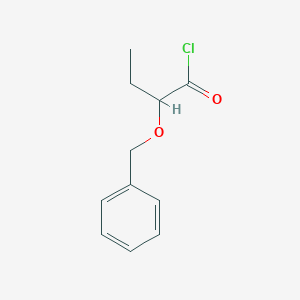


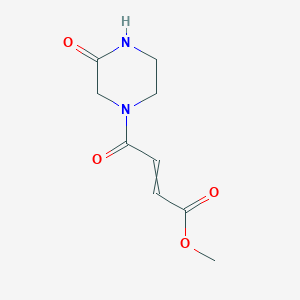
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
